molecular formula C15H42N3O7P B12749673 2-Hydroxy-N,N,N-trimethylethanaminium phosphate CAS No. 149636-22-6

2-Hydroxy-N,N,N-trimethylethanaminium phosphate

Cat. No.: B12749673
CAS No.: 149636-22-6
M. Wt: 407.48 g/mol
InChI Key: MFICEUOHGYMFPO-UHFFFAOYSA-K
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Description

2-Hydroxy-N,N,N-trimethylethanaminium phosphate is a quaternary ammonium compound with a hydroxyl group and a phosphate group. It is known for its role in various biological and chemical processes, particularly in the synthesis of phospholipids and as a precursor to other important biochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate typically involves the reaction of choline chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N,N-trimethylethanaminium phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

2-Hydroxy-N,N,N-trimethylethanaminium phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Plays a role in the synthesis of phospholipids, which are essential components of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.

    Industry: Used in the production of various chemical products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate involves its interaction with various molecular targets and pathways. It acts as a precursor to phospholipids, which are crucial for cell membrane integrity and function. The compound also participates in methylation reactions, which are important for the synthesis of neurotransmitters and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Choline chloride: A precursor to 2-Hydroxy-N,N,N-trimethylethanaminium phosphate, used in similar applications.

    Betaine: Another quaternary ammonium compound with similar properties and applications.

    Phosphatidylcholine: A phospholipid that contains choline and is involved in similar biological processes.

Uniqueness

This compound is unique due to its specific combination of a hydroxyl group and a phosphate group, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

149636-22-6

Molecular Formula

C15H42N3O7P

Molecular Weight

407.48 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;phosphate

InChI

InChI=1S/3C5H14NO.H3O4P/c3*1-6(2,3)4-5-7;1-5(2,3)4/h3*7H,4-5H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

MFICEUOHGYMFPO-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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